(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
Overview
Description
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with a bromo and ethyl group, and a piperidine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and ethyl substituents. The piperidine ring is then synthesized and functionalized with the dimethyl groups. The final step involves coupling the pyrazole and piperidine rings under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the pyrazole or piperidine rings.
Substitution: The bromo group on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
- 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylpiperazine
- 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine
Uniqueness
Compared to similar compounds, (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the pyrazole and piperidine rings provides a unique scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-4-16-12(11(14)8-15-16)13(18)17-9(2)6-5-7-10(17)3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZLWISMDSNYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2C(CCCC2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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